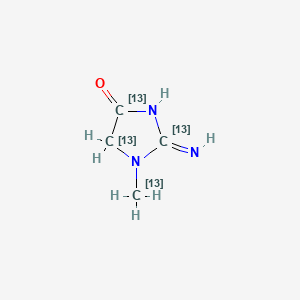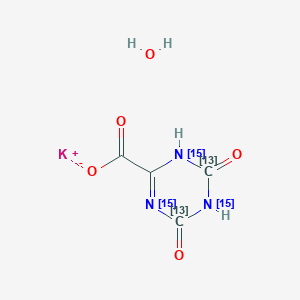
Creatinine-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Creatinine-13C4 is a stable isotope-labeled form of creatinine, a breakdown product of creatine phosphate in muscle. It is commonly used in scientific research as a tracer to study metabolic processes and energy metabolism in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Creatinine-13C4 can be synthesized through chemical reactions involving creatine and labeled carbon sources. The process typically involves the incorporation of the 13C isotope into the creatine molecule, followed by its conversion to creatinine.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process includes the use of specialized equipment and controlled reaction conditions to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions: Creatinine-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological and chemical properties.
Aplicaciones Científicas De Investigación
Creatinine-13C4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking of metabolic processes. Its applications include:
Chemistry: Used as a chemical reference for identification and quantification in analytical methods.
Biology: Tracer in metabolic studies to understand energy metabolism in cells and tissues.
Medicine: Diagnostic tool in assessing kidney function and muscle metabolism.
Industry: Quality control in the production of creatine supplements and other related products.
Mecanismo De Acción
Creatinine-13C4 exerts its effects by participating in metabolic pathways involving creatine and creatinine. The labeled carbon atom allows for the tracking of these molecules in biological systems, providing insights into their roles in energy metabolism and muscle function.
Molecular Targets and Pathways:
Creatine Kinase Pathway: Involves the conversion of creatine to phosphocreatine, which is crucial for energy storage and release in muscle cells.
Creatinine Excretion: Creatinine is excreted by the kidneys, and its measurement is used to assess renal function.
Comparación Con Compuestos Similares
Creatinine-13C4 is similar to other stable isotope-labeled compounds used in metabolic research, such as:
Creatine-13C3
Phosphocreatine-13C4
Guanidinoacetate-13C2
Uniqueness: this compound is unique in its specific labeling with the 13C isotope, which provides distinct advantages in tracking metabolic processes compared to other labeled compounds.
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
117.089 g/mol |
Nombre IUPAC |
2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1 |
Clave InChI |
DDRJAANPRJIHGJ-JCDJMFQYSA-N |
SMILES isomérico |
[13CH3]N1[13CH2][13C](=O)N[13C]1=N |
SMILES canónico |
CN1CC(=O)NC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)


![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)



![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)



